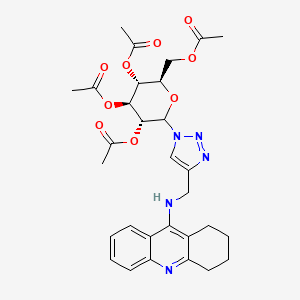
(R)-Lansoprazole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Lansoprazole-d4 is a deuterated form of the ®-enantiomer of lansoprazole, a proton pump inhibitor used to reduce stomach acid production. The deuterium atoms in ®-Lansoprazole-d4 replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lansoprazole-d4 involves several steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of ®-Lansoprazole-d4 typically involves large-scale hydrogenation reactions using deuterium gas. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
®-Lansoprazole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of ®-Lansoprazole-d4, as well as substituted pyridine derivatives.
Scientific Research Applications
®-Lansoprazole-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Studied for its potential therapeutic benefits and improved pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals with enhanced stability.
Mechanism of Action
®-Lansoprazole-d4 exerts its effects by inhibiting the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion. The deuterium atoms enhance the compound’s metabolic stability, leading to prolonged action. The molecular targets include the proton pump enzyme and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The non-deuterated form with similar proton pump inhibitory effects.
Omeprazole: Another proton pump inhibitor with a different chemical structure.
Pantoprazole: A related compound with distinct pharmacokinetic properties.
Uniqueness
®-Lansoprazole-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated analogs.
Properties
Molecular Formula |
C16H14F3N3O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4,5,6,7-tetradeuterio-2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1/i2D,3D,4D,5D |
InChI Key |
MJIHNNLFOKEZEW-ZQDMXDIISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)[S@](=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)


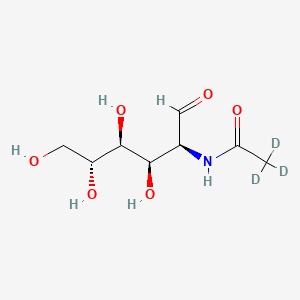
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
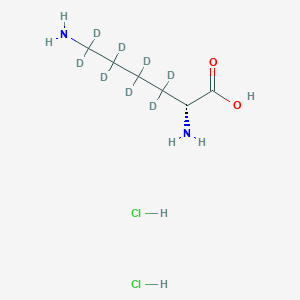
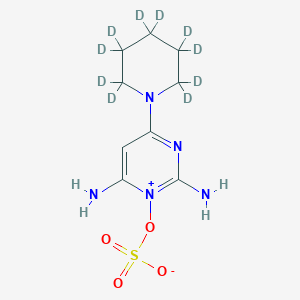
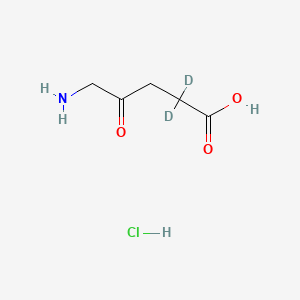

![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)

